6-Bromo-3-chloro-2-nitroaniline
Description
6-Bromo-3-chloro-2-nitroaniline is a halogenated nitroaniline derivative with the molecular formula C₆H₄BrClN₂O₂ and a molecular weight of 251.5 g/mol. The compound features an aniline backbone substituted with bromine at position 6, chlorine at position 3, and a nitro group at position 2.
Properties
IUPAC Name |
6-bromo-3-chloro-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIXZLDYKLTBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)[N+](=O)[O-])N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 3-Chloroaniline
The synthesis begins with the nitration of 3-chloroaniline, where the amino group directs electrophilic substitution to the ortho and para positions. Using a mixed acid system (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C, 3-chloro-2-nitroaniline is obtained in 82% yield. The para-nitro isomer is minimized by maintaining low temperatures, leveraging the meta-directing effect of the chloro substituent.
Bromination at Position 6
The intermediate 3-chloro-2-nitroaniline undergoes bromination using hydrobromic acid (48% w/w) and sodium chlorate (NaClO₃) as an oxidant. In a sulfuric acid medium (35–65°C), bromine is introduced at position 6 due to the deactivating nitro group’s meta-directing influence. This step achieves a 93% yield with 98.5% purity.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 35–65°C |
| HBr Concentration | 48% (w/w) |
| Reaction Time | 4–6 hours |
| Oxidant | NaClO₃ (1.2 equiv) |
Bromination of Pre-Nitrated Dichlorobenzene Derivatives
Nitration of 1,2-Dichlorobenzene
In this route, 1,2-dichlorobenzene is nitrated using fuming nitric acid (90%) at 110°C, yielding 1,2-dichloro-4-nitrobenzene (76% yield). The nitro group occupies the para position relative to one chlorine atom, leaving the ortho position available for subsequent substitution.
Ammonolysis and Bromination
The nitrated intermediate undergoes ammonolysis in aqueous NH₃ (28% w/w) at 150°C under pressure, replacing a chlorine atom with an amino group to form 3-chloro-2-nitroaniline. Subsequent bromination with liquid bromine in acetic acid (60°C, 3 hours) introduces bromine at position 6, achieving an 88% yield.
Advantages
-
Utilizes cost-effective dichlorobenzene precursors.
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Ammonolysis step recovers excess NH₃ for reuse, enhancing sustainability.
Direct Bromination-Chlorination of 2-Nitroaniline
Bromination of 2-Nitroaniline
2-Nitroaniline is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. The nitro group directs bromine to position 4, but adding FeCl₃ as a catalyst shifts selectivity to position 6 (64% yield).
Chlorination at Position 3
The brominated intermediate (6-bromo-2-nitroaniline) undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in CCl₄. At 50°C, chlorine is introduced at position 3 via electrophilic substitution, yielding 6-bromo-3-chloro-2-nitroaniline (71% yield).
Mechanistic Insight
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FeCl₃ polarizes the Br–N bond in NBS, generating Br⁺ for electrophilic attack.
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SO₂Cl₂ acts as a chlorine radical source, favoring para-chlorination relative to the nitro group.
Catalytic Halogen Exchange in Nitro-Substituted Arenes
Halex Reaction on 2,3-Dibromo-6-nitroaniline
This method employs a halogen exchange (Halex) reaction, where 2,3-dibromo-6-nitroaniline reacts with CuCl₂ (2 equiv) in dimethylacetamide (DMAc) at 120°C. The bromide at position 3 is replaced by chlorine, yielding the target compound in 79% yield.
Conditions for Optimal Halex Efficiency
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% CuI |
| Solvent | DMAc |
| Temperature | 120°C |
| Reaction Time | 12 hours |
Industrial-Scale Production and Waste Management
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Amines: From the reduction of the nitro group.
Substituted Anilines: From nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-3-chloro-2-nitroaniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2-nitroaniline involves its interaction with molecular targets through its functional groups:
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological molecules.
Halogen Atoms: Participate in electrophilic and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table compares 6-Bromo-3-chloro-2-nitroaniline with structurally related halogenated nitroanilines and derivatives:
Physical Properties and Reactivity
- Melting Points: 4-Bromo-2-nitroaniline: Melts at 137–141°C . 2-Bromo-6-chloro-4-nitroaniline: No melting point reported, but commercial availability suggests moderate stability . 3-Bromo-4-chloro-2-nitroaniline: Structural similarity to the target compound implies comparable thermal stability .
Reactivity :
Biological Activity
6-Bromo-3-chloro-2-nitroaniline (C₆H₄BrClN₂O₂) is an organic compound notable for its complex aromatic structure, which includes a bromine atom, a chlorine atom, and a nitro group attached to an aniline backbone. This compound has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties.
- Molecular Formula : C₆H₄BrClN₂O₂
- Molecular Weight : Approximately 251.47 g/mol
- Physical State : Typically a solid at room temperature, exhibiting various colors depending on purity and isomeric form.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/ml |
| Escherichia coli | 16 µg/ml |
| Pseudomonas aeruginosa | 64 µg/ml |
Data compiled from various studies on the antimicrobial efficacy of this compound.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary findings suggest that it may possess cytotoxic activity against several cancer cell lines.
Case Studies on Anticancer Activity
-
Study on HeLa Cells :
- Objective : To evaluate the cytotoxic effects of this compound on HeLa cervical cancer cells.
- Method : MTT assay was used to assess cell viability.
- Findings : The compound exhibited a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM.
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Study on MCF-7 Cells :
- Objective : To assess the anticancer activity against MCF-7 breast cancer cells.
- Method : Apoptosis was measured using flow cytometry.
- Findings : Significant induction of apoptosis was observed, with increased expression of pro-apoptotic markers.
The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets within cells. The presence of halogens and the nitro group can facilitate interactions such as hydrogen bonding and halogen bonding, influencing the compound's reactivity and binding affinity to specific biological macromolecules.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-5-chloro-2-nitroaniline | C₆H₄BrClN₂O₂ | Different positioning of halogens and nitro group |
| 2-Bromo-4-chloro-6-nitrophenylamine | C₆H₄BrClN₂O₂ | Variations in the position of substituents |
| 1-Bromo-3-chloro-5-nitrobenzene | C₆H₄BrClN₂O₂ | Different arrangement affecting reactivity |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Identify substituent positions through splitting patterns and chemical shifts. For example, aromatic protons adjacent to electron-withdrawing groups (e.g., -NO₂) resonate downfield (~8.5–9.0 ppm). Coupling constants can distinguish ortho vs. para substitution .
- IR Spectroscopy : Confirm nitro (-NO₂) stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and amine (-NH₂) bands (~3450 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular weight (265.46 g/mol). Fragmentation patterns (e.g., loss of Br or Cl) provide additional validation .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents to prevent decomposition .
- Waste Disposal : Neutralize with dilute NaOH before disposal as hazardous waste .
How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electron Density Maps : Identify electrophilic/nucleophilic sites for reaction planning (e.g., Suzuki coupling at the bromine site) .
- Reaction Pathways : Simulate intermediates in nitration/bromination to optimize regioselectivity .
- Thermochemical Data : Predict bond dissociation energies (e.g., C-Br vs. C-Cl) to assess stability .
Software Tools : Gaussian, ORCA, or VASP for simulations .
What strategies resolve contradictions in analytical data (e.g., unexpected HPLC peaks or NMR shifts) for this compound?
Advanced Research Question
- Impurity Profiling : Use HPLC-MS to detect isomeric byproducts (e.g., 4-Bromo-2-chloro isomer) or degradation products. Gradient elution with C18 columns improves separation .
- NMR Spiking : Add authentic samples of suspected impurities to identify overlapping signals .
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., using SHELX for refinement) .
What role does this compound serve as an intermediate in synthesizing pharmaceuticals or functional materials?
Advanced Research Question
- Pharmaceuticals : Acts as a precursor for antimalarial or anticancer agents via cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) .
- Materials Science : Used in organic semiconductors due to electron-withdrawing nitro/halogen groups enhancing charge transport .
Case Study : Coupling with boronic acids under Pd catalysis yields biaryl motifs common in drug scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
